molecular formula C12H16O4S B14353031 Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate CAS No. 92723-58-5

Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate

Cat. No.: B14353031
CAS No.: 92723-58-5
M. Wt: 256.32 g/mol
InChI Key: ABJISGAJTYFARS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of toluene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an acylated intermediate.

    Sulfonation: The acylated intermediate is then subjected to sulfonation using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    Esterification: Finally, the sulfonated intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Corresponding sulfonamide or sulfonothioester derivatives.

Scientific Research Applications

Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function. The ester group can undergo hydrolysis to release the active sulfonyl moiety, which can then interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl p-tolyl sulfone: Similar structure but lacks the ester group.

    Methyl 4-tolyl sulfone: Similar structure but with different substitution patterns on the benzene ring.

    p-Toluenesulfonyl chloride: Precursor in the synthesis of Methyl 2-methyl-3-(4-methylbenzene-1-sulfonyl)propanoate.

Uniqueness

This compound is unique due to the presence of both sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

92723-58-5

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

methyl 2-methyl-3-(4-methylphenyl)sulfonylpropanoate

InChI

InChI=1S/C12H16O4S/c1-9-4-6-11(7-5-9)17(14,15)8-10(2)12(13)16-3/h4-7,10H,8H2,1-3H3

InChI Key

ABJISGAJTYFARS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)C(=O)OC

Origin of Product

United States

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